
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Übersicht
Beschreibung
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is a pyrrolidinone derivative that is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been suggested that it may act by inhibiting the release of glutamate, an excitatory neurotransmitter, in the brain. This inhibition may lead to the anticonvulsant and analgesic effects observed in studies.
Biochemische Und Physiologische Effekte
Studies have shown that (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone exhibits anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to reduce the number and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is its high yield in synthesis, making it suitable for large-scale experiments. However, its mechanism of action is not fully understood, which may limit its potential applications in drug development. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to determine its potential use as a chiral auxiliary in asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential applications in pharmaceutical and medical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
136410-33-8 |
|---|---|
Produktname |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Molekularformel |
C18H27NO2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-benzyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-9-14-21-18-13-12-17(20)19(18)15-16-10-7-6-8-11-16/h6-8,10-11,18H,2-5,9,12-15H2,1H3 |
InChI-Schlüssel |
KVJKYVNTZDTLAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyme |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

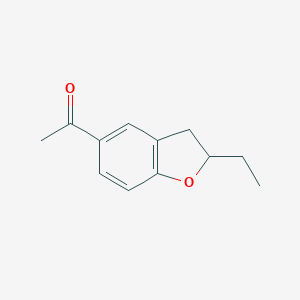

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
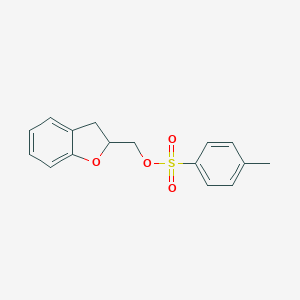
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
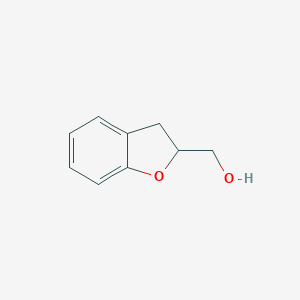
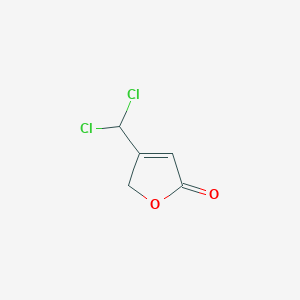
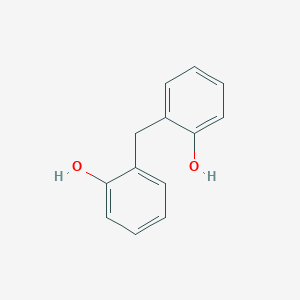
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
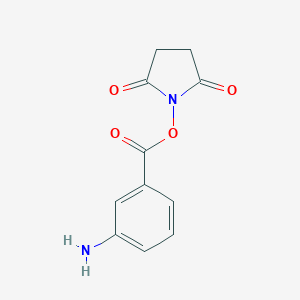
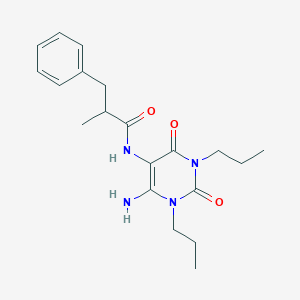
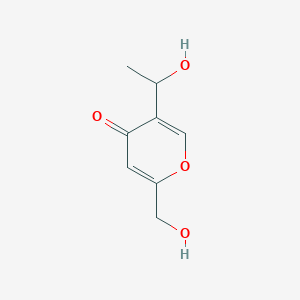
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
